

FT895 Technical Support Center: Optimizing for Cell-Based Assays

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Compound of Interest

Compound Name: FT895

Cat. No.: B2679868

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Welcome to the technical support center for **FT895**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of **FT895**, a potent and selective HDAC11 inhibitor, in your cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is **FT895** and what is its primary mechanism of action?

A1: **FT895** is a small molecule inhibitor that potently and specifically targets Histone Deacetylase 11 (HDAC11), the sole member of the Class IV HDAC subfamily.^{[1][2]} Its primary mechanism is to block the enzymatic activity of HDAC11, which is involved in removing fatty-acyl groups from lysine residues on proteins, a process known as defatty-acylation.^[2] The reported half-maximal inhibitory concentration (IC₅₀) for **FT895** against HDAC11 is as low as 3 nM.^{[3][4][5][6][7]} However, the measured potency can vary depending on the experimental substrate used.^[8]

Q2: What are the common applications of **FT895** in cell-based assays?

A2: **FT895** is utilized in a variety of research contexts to probe the function of HDAC11. Common applications include:

- Antiviral Research: Investigating the restriction of viral replication, such as for Enterovirus 71 (EV71).^{[1][9]}

- **Oncology Research:** Suppressing the growth and proliferation of cancer cells, including malignant peripheral nerve sheath tumors (MPNST) and JAK2-driven myeloproliferative neoplasms.[3][10] It has also been shown to reduce the self-renewal capacity of non-small-cell lung cancer stem cells.[10]
- **Metabolism Research:** Studying thermogenesis through the induction of uncoupling protein 1 (UCP1) in adipocytes.[11]

Q3: How should I prepare and store **FT895** stock solutions?

A3: Proper preparation and storage are critical for maintaining the compound's activity. **FT895** is typically supplied as a solid powder. For cell-based assays, a concentrated stock solution is prepared in a suitable solvent, which can then be diluted to the final working concentration in cell culture media.

Table 1: **FT895** Solubility and Stock Solution Preparation

Parameter	Recommendation	Source
Primary Solvent	Dimethyl sulfoxide (DMSO)	[7]
Stock Concentration	10-125 mg/mL in DMSO (ultrasonication may be needed)	[7]
Storage (Powder)	-20°C for up to 3 years	[7]

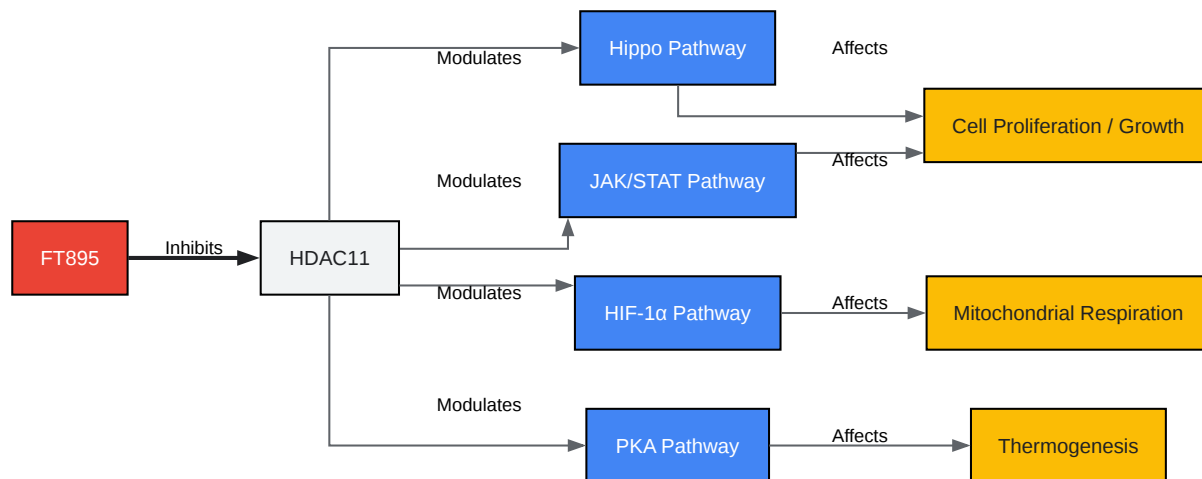
| Storage (Stock Solution)| Aliquot and store at -80°C for up to 6 months to avoid freeze-thaw cycles. |[7] |

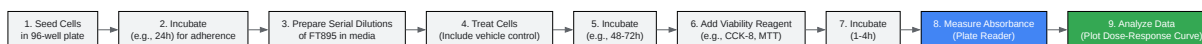
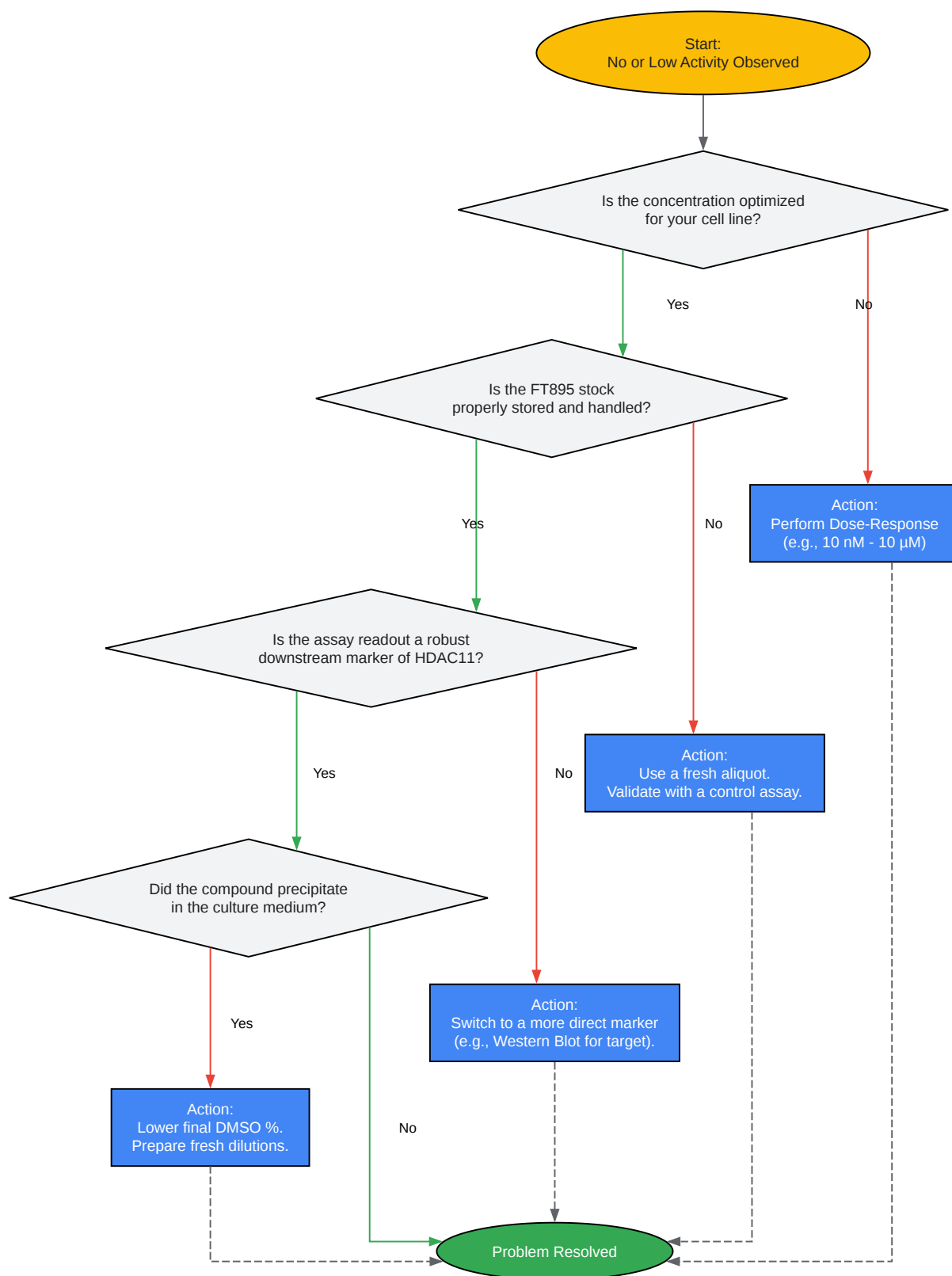
Note: Always use freshly opened or properly stored hygroscopic DMSO to ensure maximum solubility.[7]

Q4: What are the known signaling pathways affected by **FT895**?

A4: By inhibiting HDAC11, **FT895** has been shown to modulate several key cellular signaling pathways:

- Hippo Signaling Pathway: **FT895** can suppress this pathway, which is crucial for regulating organ size and cell proliferation.[\[1\]](#)[\[10\]](#)
- JAK/STAT Signaling Pathway: The inhibitor can block this pathway, which is often dysregulated in myeloproliferative neoplasms.[\[10\]](#)
- HIF-1 α Signaling Pathway: RNA-seq analysis has shown this pathway is prominent after **FT895** treatment, consistent with observed effects on mitochondrial respiration.[\[3\]](#)
- PKA Signaling: **FT895** can induce UCP1 expression in adipocytes through both PKA-dependent and PKA-independent mechanisms.[\[11\]](#)





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- To cite this document: BenchChem. [FT895 Technical Support Center: Optimizing for Cell-Based Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2679868#optimizing-ft895-concentration-for-cell-based-assays]

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